2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFNMOCDXLNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210206 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90839-69-3 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90839-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the 1,2,3-triazole ring via cyclization reactions between azide and alkyne precursors. The key step is a [3+2] cycloaddition, often catalyzed by copper(I) species, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is regioselective, favoring the formation of 1,4-disubstituted 1,2,3-triazoles.
Specific Synthetic Route for this compound
A representative preparation involves the following steps:
- Starting Materials: 3-chlorobenzyl azide and propiolic acid or its derivatives (e.g., methyl propiolate).
- Cyclization Reaction: The azide and alkyne are reacted in the presence of a copper catalyst (e.g., CuSO4/sodium ascorbate system) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically 50–80 °C).
- Formation of the Triazole Ring: The CuAAC reaction yields the 1,4-disubstituted 1,2,3-triazole intermediate.
- Hydrolysis (if ester derivatives are used): If methyl propiolate is used, the resulting methyl ester of the triazole carboxylic acid is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
This method is efficient, regioselective, and adaptable for scale-up in industrial settings.
Alternative Preparation via Oxidation of 2-phenylglycosotriazoles
Another approach involves the oxidation of 2-phenylglycosotriazoles to obtain triazole carboxaldehydes, which can be further converted to carboxylic acids. According to a patented method (US4017509A), oxidation is performed using manganese dioxide or manganese oxide in dilute sulfuric acid, followed by extraction and purification steps. This method, although more complex, allows for the preparation of substituted triazole aldehydes that can be transformed into carboxylic acids through subsequent reactions.
Industrial Production Considerations
Industrial synthesis employs continuous flow reactors to optimize reaction conditions, improve yields, and ensure safety. Automated systems facilitate precise control of temperature, reagent addition, and reaction time. Purification typically involves recrystallization and chromatographic methods to achieve high purity.
Data Tables and Reaction Conditions
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chlorobenzyl azide + methyl propiolate | CuSO4/sodium ascorbate catalyst, DMF, 60 °C | 75–85 | CuAAC cyclization |
| 2 | Hydrolysis of methyl ester | NaOH (aq), room temp or reflux | 90–95 | Conversion to carboxylic acid |
| 3 | Purification | Recrystallization or chromatography | >98 | High purity product |
Table 1: Typical synthetic procedure and yields for this compound
| Oxidation Method | Oxidant | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Manganese dioxide | MnO2 or MnO | Dilute H2SO4 | Room temp | 60–70 | For oxidation of 2-phenylglycosotriazoles |
| Extraction | Organic solvents | Ether, toluene | Room temp | - | Isolation of aldehyde intermediate |
Table 2: Oxidation-based preparation of substituted triazole aldehydes
Research Findings and Analysis
- The CuAAC reaction is the most widely used method due to its high regioselectivity, mild conditions, and compatibility with various functional groups. It provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles such as this compound.
- The oxidation approach to aldehyde intermediates, while more complex, offers access to diverse substitution patterns on the triazole ring and can be useful for synthesizing related derivatives.
- Industrial synthesis benefits from continuous flow techniques, which improve reproducibility, safety, and scalability.
- Purification methods such as recrystallization from suitable solvents and chromatographic separation ensure the isolation of the target compound with purity exceeding 98%, critical for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Agricultural Applications
- Fungicide Development
- Plant Growth Regulation
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, the antimicrobial activity of various triazole derivatives was assessed. The results showed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential for development into a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of triazole compounds revealed that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The findings suggest that this compound could be a lead candidate for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
2-(4-Chlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Difference : The chlorine atom is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
- Physicochemical Properties :
2-(2,4-Dichlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Difference : Contains two chlorine atoms (2,4-dichlorophenyl), enhancing electron-withdrawing effects.
Analogues with Additional Functional Groups
2-(4-Chlorophenyl)-5-(Pyrrolidin-1-yl)-2H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Addition : A pyrrolidine group at position 5 increases lipophilicity, enhancing cell membrane permeability .
- Spectroscopic Analysis : IR and Raman studies confirm planar molecular geometry, with vibrational bands assigned using DFT calculations .
- Therapeutic Relevance : Demonstrated anticancer activity in molecular docking studies, with interactions involving the triazole ring and MMP-2 receptor .
2-(3-Chlorophenyl)-1,3-Thiazole-4-Carboxylic Acid
- Core Heterocycle Replacement : Triazole replaced with thiazole, altering electronic properties.
- Molecular Weight : 239.67 g/mol (vs. 223.62 for the triazole analogue) .
- Biological Implications : Thiazole’s sulfur atom may influence redox activity or metal-binding capacity, though specific data are unavailable.
Physicochemical and Spectroscopic Data
Biological Activity
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 90839-69-3) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole ring structure has been associated with various pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is , with a molecular weight of 223.62 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₆ClN₃O₂ |
| Molecular Weight | 223.62 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)triazole-4-carboxylic acid |
| PubChem CID | 28775001 |
| Appearance | Powder |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various fungi and bacteria. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that it can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may enhance cholinergic transmission and improve cognitive functions.
Case Studies
-
Anticancer Activity :
A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds, including this compound, exhibited potent antiproliferative activity against A549 lung cancer cells with IC50 values in the low micromolar range . -
Antimicrobial Effects :
Another investigation highlighted the antimicrobial efficacy of triazole derivatives against a range of pathogenic fungi and bacteria. The study indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The nitrogen atoms in the triazole ring facilitate interactions with active sites on enzymes.
- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may enhance membrane penetration, leading to cellular disruption.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized?
- Answer : A common approach involves cycloaddition reactions , such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by functional group modifications. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to ensure regioselectivity . Optimization may include adjusting catalysts (e.g., Cu(I) salts), solvent systems (DMF, toluene), and temperature. Post-synthetic carboxylation at the 4-position of the triazole ring can be achieved via hydrolysis of nitriles or direct carboxyl group introduction .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms substituent positions on the triazole and chlorophenyl groups.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC with UV/Vis detection assesses purity, particularly for detecting regioisomeric impurities (e.g., 1- vs. 2-substituted triazoles) .
- X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Q. What are the solubility characteristics of this compound, and how do they influence experimental workflows?
- Answer : The compound is typically sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts of the carboxylic acid). For biological assays, dimethyl sulfoxide (DMSO) is a common carrier solvent, but residual solvent effects must be controlled .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazole-carboxylic acid derivative?
- Answer :
- Core modifications : Compare activity of 2-(3-chlorophenyl) vs. 1-substituted triazole analogs to assess positional effects .
- Functional group variations : Replace the carboxylic acid with esters, amides, or bioisosteres (e.g., tetrazoles) to study pharmacokinetic impacts.
- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based models to correlate structural changes with activity. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Q. What computational methods are suitable for predicting the reactivity or target interactions of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Study solvation effects or membrane permeability.
- Pharmacophore modeling : Identify key interaction motifs (e.g., triazole ring π-stacking, carboxylate hydrogen bonding) for virtual screening .
Q. How should conflicting physicochemical data (e.g., melting points, spectral assignments) be resolved?
- Answer :
- Reproduce experiments : Validate reported conditions (e.g., DSC for melting point determination).
- Cross-validate techniques : Use complementary methods (e.g., IR spectroscopy with DFT-calculated vibrational modes) to confirm spectral peaks .
- Collaborative verification : Share samples with independent labs to rule out batch-specific impurities .
Methodological Notes
- Synthesis Challenges : Regioselectivity in triazole formation is critical. Use regiochemical controls (e.g., steric directing groups) or orthogonal protecting groups for the carboxylic acid .
- Data Contradictions : Discrepancies in melting points may arise from polymorphic forms. Thermoanalytical methods (TGA/DSC) can identify phase transitions .
- Biological Testing : Address solubility limitations by derivatizing the carboxylic acid into prodrugs (e.g., methyl esters) for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
